Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is a complex heterocyclic compound characterized by its unique octahydrocyclopenta[c]pyrrole core. This compound is notable for its fused ring system, which combines cyclopentane and pyrrole structures. The hydrochloride salt form of this compound enhances its solubility in water, making it more applicable in various scientific and industrial contexts. Its IUPAC name is (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid; hydrochloride .
This compound belongs to the class of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. It is utilized in various fields including medicinal chemistry, materials science, and biological research due to its unique structural properties and potential biological activity .
The synthesis of Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride typically involves several key steps:
Industrial production often employs advanced techniques such as high-pressure reactors for cyclization and continuous flow systems to enhance reaction efficiency and yield .
The molecular formula for Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is . The compound's structure features a bicyclic framework with specific stereochemistry that influences its reactivity and biological interactions.
Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize alkyl halides or sulfonyl chlorides as reagents .
The mechanism of action for Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate various cellular processes including growth regulation and apoptosis. The specific pathways affected depend on the nature of the target molecules within biological systems .
Rac-(1R,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride has several significant applications:
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride is systematically named as 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride according to IUPAC conventions [2] [7]. This bicyclic molecule consists of a pyrrolidine ring (five-membered nitrogen-containing heterocycle) fused to a cyclopentane ring. The molecular formula is C₈H₁₄ClNO₂ with a molecular weight of 191.66 g/mol [2] [4]. The canonical SMILES representation is Cl.OC(=O)C1NCC2CCCC21, reflecting the protonated secondary amine and carboxylic acid functional groups [7]. Its InChI key (MIIHGYVJEBVNQB-UHFFFAOYSA-N) provides a unique identifier for database searches [2]. The systematic classification places this compound within the fused bicyclic proline derivatives, characterized by bridgehead carbon atoms and restricted conformational flexibility [3].
The stereochemistry of octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride critically influences its biological activity and synthetic applications. Two primary configurations exist:
Table 1: Stereochemical Variants of Octahydrocyclopenta[c]pyrrole-1-carboxylic Acid Derivatives
Configuration | CAS Number | Molecular Weight (g/mol) | Optical Activity | Applications |
---|---|---|---|---|
(1S,3aR,6aS)-carboxylic acid | 926276-11-1 | 155.19 | Enantiopure | Targeted protease inhibitors |
rac-(1R,3aR,6aS)-hydrochloride | 1219204-23-5 | 191.66 | Racemic | Broad-spectrum intermediates |
rac-(1R,3aR,6aS)-hydrochloride | 2220172-17-6 | 191.66 | Racemic | Synthetic intermediates |
Resolution techniques include chiral HPLC (e.g., Chiralpak® columns) and enzymatic kinetic resolution, achieving >99% enantiomeric excess (ee) for pharmaceutical-grade material [3]. NMR coupling constants (J = 4.8–6.0 Hz) distinguish axial/equatorial proton orientations between stereoisomers [3].
Although explicit crystallographic data for the hydrochloride salt is limited in public databases, related derivatives reveal key conformational features. The bicyclic scaffold adopts a rigid β-turn-like conformation stabilized by:
The hydrochloride salt enhances conformational stability through ionic interactions (N⁺–H···Cl⁻), reducing hygroscopicity compared to the free base [4] [7]. Storage recommendations (sealed at -20°C under argon) prevent hydrolysis and racemization [3] [5]. Molecular dynamics simulations indicate energy barriers of >15 kcal/mol for ring-flipping transitions, explaining the compound’s resistance to epimerization under physiological conditions [3].
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride exhibits distinct advantages over monocyclic and other bicyclic proline analogs:
Table 2: Comparative Analysis of Bicyclic Proline Derivatives
Parameter | Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | L-Proline | Ramipril Intermediate |
---|---|---|---|
Ring System | Fused [3.3.0]-bicyclic | Monocyclic | [3.3.0]-bicyclic with spiro-linkage |
Conformational Rigidity | High (ΔG >15 kcal/mol) | Moderate (ΔG ~10 kcal/mol) | High |
ACE Inhibition (IC₅₀) | 0.8 nM (N-acetylated derivative) | 5.2 µM | <0.1 nM |
Metabolic Stability | t₁/₂ > 6h (liver microsomes) | t₁/₂ < 1h | t₁/₂ > 8h |
Synthetic Utility | Precursor to COVID-19 antivirals | General building block | Dedicated to ACE inhibitors |
Key distinctions include:
Table 3: Key Pharmaceutical Applications of Bicyclic Proline Derivatives
Target Disease | Derivative Structure | Biological Activity | Mechanism |
---|---|---|---|
Hypertension | N-Acetylated analog | IC₅₀ = 0.8 nM (ACE) | Competitive zinc chelation |
COVID-19 | Aldehyde-functionalized P2 unit | IC₅₀ = 0.7 nM (3CLpro) | Covalent reversible inhibition |
Oncology | Hydroxamate derivative | IC₅₀ = 120 nM (MMP-2) | Matrix metalloproteinase inhibition |
The compound’s patent landscape highlights its role in synthesizing telaprevir intermediates (WO-2014045263-A2) and stereomerically pure fused bicyclic prolines (EP-2307419-A2) [7] [10]. Its structural uniqueness enables broad-spectrum coronavirus protease inhibition unmatched by monocyclic prolines [8].
Concluding Remarks
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride exemplifies the critical role of stereochemistry and conformational constraints in designing enzyme inhibitors. Its (1S,3aR,6aS)-enantiomer provides superior binding specificity for pharmaceutical applications, while scalable synthetic methods enable production of both racemic and enantiopure forms. Future research directions include exploiting its β-turn mimicry for additional protease targets and developing novel biocatalytic resolutions to access stereochemically diverse analogs.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8